(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate
Description
The compound "(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate" is a structurally complex molecule featuring an (E)-configured α,β-unsaturated ketone (acryloyl) core. Key structural elements include:
- A 4-chloro-substituted phenyl ring conjugated to the acryloyl group.
- A thiophen-2-yl substituent on the acryloyl moiety, introducing sulfur-based aromaticity.
The chlorine atom enhances lipophilicity and may influence electronic properties, while the dual thiophene motifs suggest unique π-π stacking and charge-transfer interactions compared to purely phenyl-based analogs.
Properties
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3S2/c19-12-5-8-16(22-18(21)17-4-2-10-24-17)14(11-12)15(20)7-6-13-3-1-9-23-13/h1-11H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCYBPQPWATTJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It is known that the reactivity of enaminones, a class of compounds to which this molecule belongs, is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones. This allows them to be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O.
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic applications. They have been reported to be effective in various disease scenarios, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water.
Biological Activity
The compound (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate is a member of the thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, highlighting its potential applications in pharmacology, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural features of this compound include:
- Chloro group : Enhances reactivity and biological interactions.
- Thiophene moieties : Known for their electronic properties that can influence biological activity.
These features contribute to the compound's unique interactions with biological targets.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : The compound has potential anticancer activity, targeting specific pathways involved in tumor growth.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at active sites, thereby blocking substrate access.
- Membrane Interaction : Its structural features allow interaction with cellular membranes, potentially disrupting cellular integrity and function.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of thiophene derivatives:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study assessing the antimicrobial efficacy of various thiophene derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis. The presence of the chloro group was crucial for enhancing its cytotoxic effects, likely due to increased lipophilicity and membrane permeability.
Comparison with Similar Compounds
Research Findings and Inferences
- Biological Relevance : Coumarin-based analogs (3l , 3m ) are established fluorophores and enzyme inhibitors; the target compound’s thiophene-carboxylate ester may confer distinct binding modes in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
